molecular formula C13H12FNO3 B13703400 4-Oxazolecarboxylic acid, 2-(4-fluorophenyl)-5-methyl-, ethyl ester CAS No. 51655-76-6

4-Oxazolecarboxylic acid, 2-(4-fluorophenyl)-5-methyl-, ethyl ester

Cat. No.: B13703400
CAS No.: 51655-76-6
M. Wt: 249.24 g/mol
InChI Key: IZAQHUBRLSKBES-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and an ethyl ester functional group. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.

    Formation of the Oxazole Ring: The key step involves the cyclization of the intermediate compounds to form the oxazole ring. This can be achieved through various cyclization reactions, such as the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a dehydrating agent like phosphorus oxychloride.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be done using reagents like ethanol and sulfuric acid under reflux conditions.

Industrial Production Methods: Industrial production of Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and oxazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-Chlorophenyl)-5-methyloxazole-4-carboxylate: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate:

    Ethyl 2-(4-Methylphenyl)-5-methyloxazole-4-carboxylate: The methyl group may alter the compound’s steric and electronic properties, leading to different reactivity and biological effects.

The uniqueness of Ethyl 2-(4-Fluorophenyl)-5-methyloxazole-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

51655-76-6

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3

InChI Key

IZAQHUBRLSKBES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)F)C

Origin of Product

United States

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